Givinostat hydrochloride monohydrate
Overview
Description
Givinostat hydrochloride monohydrate, also known as ITF2357, is a hydroxamate HDAC inhibitor that inhibits class I and class II enzymes . It has shown promising activity in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . It is a potent hydroxamate-based inhibitor of Class I and Class HDACs .
Molecular Structure Analysis
The molecular formula of Givinostat hydrochloride monohydrate is C24H30ClN3O5 . The average molecular weight is 475.970 . The exact mass is not available .Scientific Research Applications
1. Application in Polycythemia Vera Treatment
Givinostat, a histone deacetylase inhibitor (HDACi), has been investigated for its efficacy in treating polycythemia vera (PV), particularly in patients unresponsive to hydroxycarbamide (HC) monotherapy. Studies have demonstrated that Givinostat, in combination with HC, shows significant activity in controlling symptoms and improving patient response rates. For instance, a phase II study found that the combination of Givinostat and HC was effective and well-tolerated in PV patients resistant to HC monotherapy, with notable control of pruritus and a positive impact on patient response rates (Finazzi et al., 2013). Similarly, another study highlighted Givinostat's efficacy in inducing hematological responses in most patients with PV and some with myelofibrosis (Rambaldi et al., 2010).
2. Effect on Duchenne Muscular Dystrophy
Research has also explored Givinostat's potential in treating Duchenne Muscular Dystrophy (DMD). A study demonstrated that Givinostat significantly reduced fibrosis and promoted compensatory muscle regeneration in DMD patients, suggesting its potential as a therapeutic option in this context (Bettica et al., 2016).
3. Combination with Hydroxyurea in Myeloproliferative Neoplasms
Givinostat's synergistic effect with hydroxyurea has been observed in vitro, particularly in Jak2(V617F) myeloproliferative neoplasm patients. This combination has shown potential in inducing apoptosis and affecting cell cycle progression, suggesting a strategy for managing these neoplasms (Calzada et al., 2013).
4. Synergistic Effects with Antifungals Against Aspergillus spp.
Givinostat has displayed favorable synergistic effects with posaconazole against Aspergillus isolates, indicating potential use in fungal infections (Sun et al., 2016).
5. Application in Hodgkin Lymphoma
Givinostat, in combination with meclorethamine, has shown encouraging safety and clinical activity in treating relapsed/refractory Hodgkin lymphoma, presenting a potential therapeutic option in this context (Carlo-Stella et al., 2010).
Safety And Hazards
Future Directions
Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis . It is currently in phase III clinical trials for DMD treatment . The FDA has accepted the New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results .
properties
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKZBBDJSKCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((Diethylamino)methyl)naphthalen-2-yl)methyl (4-(hydroxycarbamoyl)phenyl)carbamate hydrochloride hydrate | |
CAS RN |
732302-99-7 | |
Record name | Givinostat hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Givinostat hydrochloride monohydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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